molecular formula C7H7N5O B14117523 N'-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide

N'-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide

Cat. No.: B14117523
M. Wt: 177.16 g/mol
InChI Key: SSJKBGREYYGLAD-UHFFFAOYSA-N
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Description

N’-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with cyanamide in the presence of a base, followed by hydroxylation . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of N’-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different chemical and physical properties depending on the introduced functional groups .

Scientific Research Applications

N’-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Shares the same core structure but lacks the hydroxyl and carboximidamide groups.

    Pyrazolopyrimidine derivatives: Include various substituted forms with different functional groups.

Uniqueness

N’-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for targeted applications in medicinal chemistry and material science .

Properties

Molecular Formula

C7H7N5O

Molecular Weight

177.16 g/mol

IUPAC Name

N'-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide

InChI

InChI=1S/C7H7N5O/c8-6(11-13)5-4-10-12-3-1-2-9-7(5)12/h1-4,13H,(H2,8,11)

InChI Key

SSJKBGREYYGLAD-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)C(=NO)N)N=C1

Origin of Product

United States

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